chemical properties of 2-Bromo-4-methoxy-benzamidine HCl
chemical properties of 2-Bromo-4-methoxy-benzamidine HCl
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-methoxybenzamidine Hydrochloride
A Note on Nomenclature: This guide focuses on 4-Bromo-2-methoxybenzamidine hydrochloride (CAS No: 812667-45-1). While the initial request specified "2-Bromo-4-methoxy-benzamidine HCl," the former compound is more extensively documented and commercially available. The structural difference lies in the positions of the bromo and methoxy substituents on the benzene ring.
Introduction
4-Bromo-2-methoxybenzamidine hydrochloride is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug discovery. As a member of the benzamidine class, it holds potential as a building block for the synthesis of various heterocyclic systems and as a scaffold for developing enzyme inhibitors, particularly targeting proteases. The presence of a bromine atom, a methoxy group, and the amidine functionality provides multiple points for chemical modification, making it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for scientists and professionals in the field.
Chemical and Physical Properties
4-Bromo-2-methoxybenzamidine hydrochloride is typically supplied as an off-white to white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 812667-45-1 | [1][2] |
| Molecular Formula | C₈H₁₀BrClN₂O | [1][2] |
| Molecular Weight | 265.54 g/mol | |
| Appearance | Off-white solid | |
| Purity | Typically ≥96% | [2] |
| Storage | Store at room temperature in a dry, cool place. | [2][3] |
| InChI Key | AGJOTPUNCGJZFP-UHFFFAOYSA-N | |
| SMILES | COC1=C(C(N)=N)C=CC(Br)=C1.Cl | [2] |
Computational Data
Computational models provide further insight into the molecule's characteristics.
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 59.1 Ų | [1][2] |
| Predicted LogP | 2.16 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [1][2] |
Synthesis and Manufacturing
The primary route for synthesizing 4-Bromo-2-methoxybenzamidine hydrochloride involves a two-step process starting from the corresponding benzonitrile, 4-bromo-2-methoxybenzonitrile. This method is analogous to the well-established Pinner reaction for the synthesis of imidates, followed by aminolysis.
Synthesis Pathway
Caption: General synthesis pathway for 4-Bromo-2-methoxybenzamidine HCl.
Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of a benzamidine hydrochloride from a benzonitrile, which can be adapted for 4-Bromo-2-methoxybenzamidine hydrochloride.
Materials:
-
4-Bromo-2-methoxybenzonitrile
-
Anhydrous Methanol or Ethanol
-
Sodium Methoxide or Ethanoxide (catalytic amount)
-
Ammonium Chloride
Procedure:
-
A solution of 4-bromo-2-methoxybenzonitrile and a catalytic amount of sodium methoxide in anhydrous methanol is stirred at room temperature for an extended period (e.g., 48 hours).[4][5]
-
Ammonium chloride is then added to the reaction mixture, and stirring is continued for another 24 hours at room temperature.[4][5]
-
The resulting precipitate, 4-Bromo-2-methoxybenzamidine hydrochloride, is collected by filtration.[4][5]
-
The solid is washed with a non-polar solvent like diethyl ether and dried under a vacuum to yield the final product.[4][5]
Causality behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is sensitive to water, which can hydrolyze the starting nitrile or the intermediate imidate, leading to the formation of unwanted amides or carboxylic acids.
-
Catalytic Base: Sodium methoxide acts as a catalyst to facilitate the nucleophilic attack of the alcohol on the nitrile carbon.
-
Ammonium Chloride: This serves as the source of ammonia for the aminolysis of the intermediate imidate, converting it to the desired benzamidine hydrochloride.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amidine protons. The aromatic protons would likely appear as a complex multiplet or as distinct doublets and doublets of doublets, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromo and amidinium groups. The methoxy protons would be a singlet around 3.8-4.0 ppm. The NH₂ protons of the amidine group would likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.
¹³C NMR Spectroscopy
The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of a substituted benzene ring, a methoxy carbon, and the amidinium carbon, which would be the most downfield signal besides the aromatic carbons.
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
-
N-H stretching vibrations for the amidine group, typically in the range of 3100-3500 cm⁻¹.
-
C=N stretching of the imine functionality around 1640-1690 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
-
C-O stretching for the methoxy group.
-
C-Br stretching at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the free base (C₈H₉BrN₂O). A characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.
Chemical Reactivity and Applications
The reactivity of 4-Bromo-2-methoxybenzamidine hydrochloride is dictated by its three key functional groups: the benzamidine moiety, the bromine substituent, and the methoxy group.
Reactivity of the Benzamidine Group
The benzamidine group is a strong base and a good nucleophile. It is commonly used in the synthesis of nitrogen-containing heterocycles, such as pyrimidines, triazines, and quinazolines. It can also act as a bidentate ligand for metal catalysts. The primary application of benzamidine derivatives is as inhibitors of proteases, such as trypsin and thrombin, where the positively charged amidinium group interacts with negatively charged aspartate or glutamate residues in the enzyme's active site.[6]
Reactivity of the Bromine Substituent
The bromine atom on the aromatic ring is a versatile handle for further functionalization through various cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.
-
Heck Coupling: Reaction with alkenes under palladium catalysis.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst.
-
Sonogashira Coupling: Reaction with terminal alkynes using palladium and copper catalysts.
These reactions allow for the elaboration of the molecular scaffold, which is a common strategy in the development of drug candidates.
Potential Applications in Drug Discovery
Substituted benzamides and related structures have shown activity as inhibitors of various enzymes. For instance, derivatives of 2-ethoxy-4-(methoxymethyl)benzamide have been identified as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity.[7] The structural motifs present in 4-Bromo-2-methoxybenzamidine hydrochloride make it a valuable starting material for exploring similar biological activities. Its role as an intermediate in the synthesis of pharmaceuticals is a key area of its application.[6][8]
Caption: Reactivity and potential applications of 4-Bromo-2-methoxybenzamidine HCl.
Safety and Handling
4-Bromo-2-methoxybenzamidine hydrochloride is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Signal Word: Warning.[3]
-
Pictogram: GHS07 (Harmful).[3]
Handling and Personal Protective Equipment (PPE)
Standard laboratory safety precautions should be followed when handling this compound.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear safety glasses with side-shields or goggles.
-
Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling.
First Aid Measures
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion
4-Bromo-2-methoxybenzamidine hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the creation of complex molecular architectures. While it presents handling hazards that require appropriate safety measures, its utility as a synthetic intermediate for accessing novel chemical matter makes it an important compound for researchers.
References
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SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
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SpectraBase. Benzamidine HCl. [Link]
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Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
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ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...). [Link]
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PubChemLite. 2-methoxy-benzamidine hydrochloride (C8H10N2O). [Link]
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NIST WebBook. Benzamide, 2-bromo-N-(4-bromophenyl)-. [Link]
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PubMed. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. [Link]
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ResearchGate. (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. [Link]
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LookChem. CAS No.22265-36-7,4-Bromo-benzamidine Suppliers. [Link]
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